molecular formula C14H14ClN3OS B15241379 2-chloro-N-[3-cyano-4,5-dimethyl-1-(thien-2-ylmethyl)-1H-pyrrol-2-yl]acetamide CAS No. 852388-92-2

2-chloro-N-[3-cyano-4,5-dimethyl-1-(thien-2-ylmethyl)-1H-pyrrol-2-yl]acetamide

Cat. No.: B15241379
CAS No.: 852388-92-2
M. Wt: 307.8 g/mol
InChI Key: LIEMSBPQNKXNBW-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-cyano-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a cyano group, dimethyl groups, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[3-cyano-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the cyano and thiophen-2-ylmethyl groups. The final step involves the chlorination of the acetamide group. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[3-cyano-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-Chloro-N-[3-cyano-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[3-cyano-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide: Similar structure but with a different substitution pattern on the pyrrole ring.

    tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate: Contains a thiophene ring but with different functional groups.

Uniqueness

2-Chloro-N-[3-cyano-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]acetamide is unique due to its specific substitution pattern and the presence of both cyano and thiophen-2-ylmethyl groups. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

852388-92-2

Molecular Formula

C14H14ClN3OS

Molecular Weight

307.8 g/mol

IUPAC Name

2-chloro-N-[3-cyano-4,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-2-yl]acetamide

InChI

InChI=1S/C14H14ClN3OS/c1-9-10(2)18(8-11-4-3-5-20-11)14(12(9)7-16)17-13(19)6-15/h3-5H,6,8H2,1-2H3,(H,17,19)

InChI Key

LIEMSBPQNKXNBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)CCl)CC2=CC=CS2)C

Origin of Product

United States

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